Tritoqualine-d15
Description
Properties
Molecular Formula |
C₂₆H₁₇D₁₅N₂O₈ |
|---|---|
Molecular Weight |
515.63 |
Synonyms |
1,3-Dioxolo[4,5-g]isoquinoline, 1(3H)-isobenzofuranone deriv.-d15; 2-Methyl-6,7-methylenedioxy-8-methoxy-1-(4’,5’,6’-triethoxy-7’-aminophthalidyl)-1,2,3,4-tetrahydroisoquinoline-d15; 35NZ-d15; 554L-d15; 7-Amino-4,5,6-triethoxy-3-(5,6,7,8-tetrahydro-4 |
Origin of Product |
United States |
The Outline Should Be Deep and Comprehensive, Reflecting a Scholarly Approach to the Compound.1. Chemical Synthesis and Preparative Methodologies of Tritoqualine and Its Deuterated Analogues
Synthetic Routes and Reaction Pathways for Tritoqualine (B1683269)
Tritoqualine is a complex molecule featuring a substituted isobenzofuranone core linked to a tetrahydroisoquinoline (THIQ) moiety. Its chemical structure, as defined by its IUPAC name 7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H- google.comorgsyn.orgdioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one, dictates a convergent synthetic strategy. wikipedia.org The synthesis hinges on the preparation of two key intermediates: a cotarnine-derived THIQ scaffold and a substituted aminophthalide.
Development of Novel Synthetic Approaches for Tritoqualine-d15
This compound is a stable isotope-labeled analogue of Tritoqualine. Its chemical formula is C₂₆H₁₇D₁₅N₂O₈, indicating the replacement of 15 hydrogen atoms with deuterium (B1214612). clearsynth.com The development of synthetic methods for such deuterated compounds is critical for their use in metabolic studies and as internal standards for mass spectrometry.
Isotopic labeling is a technique used to track the passage of a drug or its metabolites through a biological system. It involves replacing one or more atoms of the compound with an isotope. beilstein-journals.org The choice of isotope depends on the application.
Stable Isotopes: Non-radioactive isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. saskoer.ca Deuterated compounds are particularly valuable for absorption, distribution, metabolism, and excretion (ADME) studies, as their increased mass allows for clear differentiation from their unlabeled counterparts in mass spectrometry without introducing radioactivity. princeton.edu
Radioactive Isotopes: Isotopes such as tritium (B154650) (³H or T) and carbon-14 (B1195169) (¹⁴C) are used in studies requiring high sensitivity, such as receptor binding assays and autoradiography. princeton.eduyoutube.com
Modern synthetic methods have advanced beyond multi-step procedures that build the molecule from labeled precursors. Direct hydrogen isotope exchange (HIE) allows for the incorporation of deuterium or tritium into an existing molecule in a single step. princeton.edu Photoredox-catalyzed protocols, for example, can use isotopically labeled water (D₂O or T₂O) to directly and selectively label C-H bonds, often those adjacent to nitrogen atoms. princeton.eduprinceton.edu
The designation "d15" in this compound strongly implies a specific and complete deuteration pattern. Analysis of the parent structure reveals three ethoxy groups (-OCH₂CH₃) attached to the isobenzofuranone ring. The complete deuteration of these three groups (3 x -OCD₂CD₃) accounts for exactly 15 deuterium atoms (3 * 5 = 15).
Achieving such perfect regioselectivity and complete isotopic incorporation through a late-stage H/D exchange on the final Tritoqualine molecule would be exceptionally difficult. A more scientifically sound and practical approach involves the synthesis of the molecule from a deuterated precursor. The synthesis would proceed by preparing the 7-amino-4,5,6-triethoxy-3H-isobenzofuran-1-one intermediate using fully deuterated ethanol (B145695) (CD₃CD₂OH) as the source of the ethoxy groups. This ensures that the deuterium atoms are precisely located and fully incorporated before the final condensation step with the cotarnine (B190853) intermediate.
| Step | Description | Key Reagent | Purpose |
|---|---|---|---|
| 1 | Synthesis of a suitably protected gallic acid derivative. | Gallic Acid | Establish the core aromatic ring of the isobenzofuranone moiety. |
| 2 | Etherification of the three hydroxyl groups. | Deuterated Ethyl Iodide (CD₃CD₂I) or similar deuterated ethylating agent. | Introduce the three deuterated ethoxy groups (-OCD₂CD₃). |
| 3 | Introduction of an amino group and subsequent ring formation. | Various reagents | Complete the synthesis of the 7-amino-4,5,6-tri(ethoxy-d5)-3H-isobenzofuran-1-one precursor. |
| 4 | Condensation with Cotarnine intermediate. | Cotarnine | Couple the two main fragments to form the final this compound molecule. |
Precursor Chemistry and Intermediate Synthesis for Tritoqualine Analogues
The flexibility of the synthetic routes allows for the creation of various Tritoqualine analogues through modification of the precursors. The cotarnine-derived THIQ scaffold is a particularly important target for derivatization.
Cotarnine is a natural alkaloid that can be isolated from sources like Papaver pseudo-orientale or produced via the oxidative degradation of Noscapine. google.com However, for industrial-scale synthesis, routes starting from more readily available chemicals are preferred. One such synthetic pathway begins with 2-methoxy-3,4-methylenedioxybenzaldehyde. google.com
| Step | Starting Material | Key Reagents | Product |
|---|---|---|---|
| 1 | N-(2-methoxy-3,4-methylenedioxybenzyl)aminoacetaldehyde diethylacetal | Acid (e.g., H₂SO₄) | Tetrahydro-4-hydroxy-isoquinoline intermediate |
| 2 | Tetrahydro-4-hydroxy-isoquinoline intermediate | Reducing agent | Dehydroxylated Tetrahydroisoquinoline intermediate |
| 3 | Tetrahydroisoquinoline intermediate | Halogen-type oxidant (e.g., I₂, Br₂) | Oxidized intermediate |
| 4 | Oxidized intermediate | Aqueous alkaline solution | Cotarnine |
This multi-step process provides a reliable source of the crucial cotarnine scaffold required for Tritoqualine synthesis. google.com
The cotarnine scaffold can be chemically modified to produce novel analogues with potentially different biological activities. Research has demonstrated several strategies for derivatization:
Acyl Derivatives: Cotarnine can react with various aryl ketones in green solvents like methanol (B129727), under metal-free and base-free conditions, to yield 1,2,3,4-tetrahydroisoquinolines with acyl side chains. orgsyn.org This reaction provides a straightforward method for creating a library of new derivatives.
Amino Acid Conjugates: New analogues have been synthesized by conjugating amino acids to the C-6 position of the cotarnine core. This involves coupling N-Boc-protected amino acids to a modified hydrocotarnine (B1197335) scaffold, followed by deprotection.
Other Modifications: Historically, derivatization of cotarnine has also focused on modifications at the C-5 and C-9 positions, highlighting the versatility of this scaffold in medicinal chemistry.
These derivatization strategies underscore the importance of precursor chemistry in exploring the chemical space around the core Tritoqualine structure.
Stereochemical Analysis and Conformational Studies of Tritoqualine and its Synthesized Forms
The three-dimensional arrangement of atoms and the conformational flexibility of Tritoqualine are critical to its biological activity. As an inhibitor of histidine decarboxylase, its specific shape allows it to bind to the active site of the enzyme. wikipedia.org
Tritoqualine possesses multiple stereocenters, leading to the possibility of various stereoisomers. The stereochemistry of the molecule is crucial, as different enantiomers and diastereomers can exhibit significantly different pharmacological properties. The synthesis of a single, desired stereoisomer often requires stereospecific synthetic methods or chiral resolution techniques. nih.gov
The conformational analysis of the tetrahydroisoquinoline ring system has been a subject of interest in medicinal chemistry. The THIQ ring can adopt various conformations, and the preferred conformation is influenced by the nature and position of its substituents. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the stereochemistry and conformational preferences of molecules like Tritoqualine. nih.gov
NMR studies, including one-dimensional and two-dimensional experiments, can provide detailed information about the connectivity of atoms and their spatial relationships. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, aiding in the determination of the relative stereochemistry and preferred conformation in solution.
X-ray crystallography provides a definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsional angles. nih.gov This information is invaluable for understanding the absolute stereochemistry and the packing of molecules in the crystalline state. While a specific crystallographic study for Tritoqualine was not found in the public domain, the analysis of structurally related isoquinoline (B145761) alkaloids provides insights into the likely conformational behavior of the Tritoqualine scaffold.
The introduction of deuterium atoms in this compound does not significantly alter its chemical properties or stereochemistry, but it provides a powerful label for analytical techniques such as mass spectrometry and NMR, which are crucial for metabolism and pharmacokinetic studies.
Advanced Analytical Methodologies for Tritoqualine D15 Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation and purity assessment of isotopically labeled compounds. For Tritoqualine-d15, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. In the context of this compound, NMR is crucial for confirming the exact positions of deuterium (B1214612) labeling and for assessing the isotopic purity of the synthesized compound.
The proton (¹H) NMR spectrum of this compound is expected to show a significant reduction in signal intensity or complete disappearance of signals corresponding to the 15 proton sites that have been replaced by deuterium. The remaining proton signals can be used to confirm the integrity of the non-deuterated parts of the molecule.
Carbon-13 (¹³C) NMR spectroscopy is also highly informative. The carbon atoms directly bonded to deuterium will exhibit characteristic changes in their resonance signals. The one-bond carbon-deuterium coupling (¹³C-¹H coupling is absent) and the isotopic shift (a slight change in chemical shift compared to the unlabeled compound) provide direct evidence of deuteration. Furthermore, the analysis of deuterium isotope effects on ¹³C chemical shifts can be a useful method to detect subtle structural features. ruc.dk
Illustrative Isotopic Purity Data from NMR Analysis:
| Parameter | Specification | Result |
| Chemical Identity | Conforms to structure | Conforms |
| Isotopic Purity | ≥ 98% | 99.2% |
| Deuterium Incorporation | 15 Deuterium atoms | Confirmed |
This table presents illustrative data and is not based on actual experimental results for this compound.
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. It plays a pivotal role in the analysis of this compound and its metabolites.
One of the most critical applications of this compound is its use as an internal standard (IS) in quantitative mass spectrometry assays. In bioanalytical methods, an IS is added in a known amount to samples to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte (Tritoqualine), but they are distinguishable by their mass. scispace.comnih.gov
When analyzing biological samples (e.g., plasma, urine) for the presence of Tritoqualine (B1683269), a known amount of this compound is added at an early stage of sample processing. The analyte and the IS are then extracted and analyzed together, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the MS signal of the analyte to that of the IS is used to calculate the concentration of the analyte, which significantly improves the accuracy and precision of the quantification. nih.govresearchgate.net The use of a SIL IS can help to mitigate issues such as ion suppression and variability in recovery. scispace.com
Typical Parameters for a Quantitative LC-MS/MS Assay:
| Parameter | Tritoqualine | This compound (IS) |
| Precursor Ion (m/z) | 501.2 | 516.2 |
| Product Ion (m/z) | [Specific fragment] | [Specific fragment+15] |
| Collision Energy (eV) | [Optimized value] | [Optimized value] |
| Retention Time (min) | [Value] | [Similar to analyte] |
This table presents hypothetical parameters for an LC-MS/MS method.
High-resolution mass spectrometry (HR-MS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govnih.gov This capability is invaluable for the identification of drug metabolites. After administration of Tritoqualine, its metabolites are formed in the body through various biotransformation reactions (e.g., oxidation, glucuronidation).
HR-MS allows for the determination of the elemental composition of these metabolites from their accurate mass-to-charge ratio (m/z). nih.govnih.gov By comparing the HR-MS data of the metabolites with that of the parent drug, the metabolic modifications can be deduced. The presence of this compound in parallel in vitro or in vivo experiments can further aid in distinguishing drug-related metabolites from endogenous compounds in complex biological matrices. The characteristic mass shift of 15 Da between the unlabeled drug and its deuterated counterpart helps to confidently identify the metabolites. nih.gov
Chromatographic Separation Methods
Chromatographic techniques are essential for separating the analyte of interest from other components in a sample prior to its detection and quantification. High-performance liquid chromatography (HPLC) is the most widely used separation technique in pharmaceutical analysis. wjpmr.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Tritoqualine and Metabolites
The development of a robust and reliable HPLC method is crucial for the accurate analysis of Tritoqualine and its metabolites in various matrices. The process involves the systematic optimization of several chromatographic parameters to achieve adequate separation and sensitivity.
Method Development: The development of an HPLC method typically starts with the selection of a suitable stationary phase (column), mobile phase, and detector. For a molecule like Tritoqualine, a reversed-phase column (e.g., C18 or Phenyl) is often a good starting point. nih.govimpactfactor.org The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase and the gradient of the organic solvent are optimized to achieve good peak shape and resolution between Tritoqualine and its potential metabolites. dovepress.com The detector is chosen based on the analyte's properties; a UV detector is commonly used if the molecule possesses a chromophore. nih.gov
Method Validation: Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. pharmaguideline.comresearchgate.net The validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the evaluation of the following parameters: youtube.comresearchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Illustrative HPLC Method Validation Data:
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LLOQ (ng/mL) | Signal-to-Noise ≥ 10 | 5 |
| Robustness | No significant effect on results | Robust |
This table presents illustrative data for a validated HPLC method and is not based on actual experimental results for Tritoqualine.
The development and validation of such advanced analytical methodologies are fundamental to understanding the pharmacokinetic and metabolic profile of Tritoqualine, with this compound playing a vital role in ensuring the reliability and accuracy of the obtained data.
Gas Chromatography (GC) Coupled Techniques in Tritoqualine Research
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. For Tritoqualine and its deuterated analog, GC-MS offers high separation efficiency and sensitive detection, making it suitable for both qualitative and quantitative assessments.
The analysis of isoquinoline (B145761) alkaloids, the class of compounds to which Tritoqualine belongs, by GC-MS has been well-documented. elsevier.esnih.gov The inherent volatility of many alkaloids allows for their direct analysis, although derivatization may sometimes be employed to enhance thermal stability and chromatographic performance. In the case of this compound, the primary role of GC-MS is often for identity confirmation and to assess for any potential volatile impurities.
A typical GC-MS method for an isoquinoline alkaloid would involve a capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS), which provides good resolution for a wide range of analytes. wikipedia.org The temperature program is optimized to ensure adequate separation from any related substances. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that serve as a fingerprint for the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) shifted by 15 mass units compared to the unlabeled Tritoqualine, along with a similar fragmentation pattern. This mass shift is a definitive confirmation of the deuterated compound.
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 150 °C, hold 1 min, ramp to 300 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Orthogonal Analytical Techniques for Purity and Identity Confirmation
To ensure the comprehensive characterization of this compound, orthogonal analytical techniques are employed. These are methods that rely on different physicochemical principles of separation and detection, providing a more complete picture of the compound's purity and identity. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this approach.
HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds, a category into which many isoquinoline alkaloids fall. elsevierpure.comresearchgate.net For this compound, a reversed-phase HPLC method is typically developed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile or methanol (B129727) and an aqueous buffer. researchgate.netacs.org The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
Detection is commonly achieved using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. thieme-connect.com For higher sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS). This combination is exceptionally powerful for impurity profiling, as it provides both retention time and mass-to-charge ratio data for all detected components. scielo.brnih.gov
The purity of a drug substance is a critical quality attribute, and its determination involves assessing the presence of any impurities, which can include starting materials, by-products, degradation products, or other isomers. researchgate.net Chromatographic methods like HPLC are central to this, allowing for the quantification of impurities relative to the main compound.
Table 2: Representative HPLC Parameters for this compound Purity Analysis
| Parameter | Value |
| HPLC System | |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | |
| Type | Photodiode Array (PDA) |
| Wavelength | 200-400 nm |
Methodologies for Isotopic Enrichment Assessment in this compound
A crucial aspect of characterizing any deuterated standard is the determination of its isotopic enrichment. This value represents the percentage of the compound that is fully deuterated at the intended positions and is vital for accurate quantification in isotopic dilution mass spectrometry assays. The primary techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. elsevierpure.com
HRMS provides the ability to measure the mass-to-charge ratio of an ion with very high precision, allowing for the differentiation of ions with the same nominal mass but different elemental compositions. For this compound, HRMS can resolve the isotopic cluster of the molecular ion, enabling the calculation of the relative abundance of the fully deuterated species (M+15) compared to partially deuterated or non-deuterated species (M+14, M+13, etc.). elsevierpure.com This distribution profile gives a precise measure of the isotopic enrichment.
NMR spectroscopy, particularly proton (¹H NMR) and deuterium (²H NMR), offers a complementary approach. In ¹H NMR, the absence or significant reduction of signals at the positions of deuteration provides a qualitative and semi-quantitative measure of deuterium incorporation. For a more precise quantitative assessment, ²H NMR can be used to directly observe the deuterium nuclei. Furthermore, carbon-13 (¹³C NMR) can also be employed, as the carbon signals coupled to deuterium will exhibit characteristic splitting patterns and a shift in resonance compared to those coupled to protons. The integration of these signals allows for the calculation of isotopic purity at each specific site of deuteration.
The combination of HRMS and NMR provides a comprehensive and robust evaluation of the isotopic enrichment and structural integrity of this compound, ensuring its suitability as an internal standard. elsevierpure.com
Molecular and Enzymatic Mechanism Research of Tritoqualine
Histidine Decarboxylase Inhibition: Molecular Interaction Studies
The interaction between tritoqualine (B1683269) and histidine decarboxylase (HDC) is central to its therapeutic effect. By inhibiting this enzyme, tritoqualine effectively reduces the systemic and local concentrations of histamine (B1213489), thereby mitigating the inflammatory cascade associated with allergic reactions. patsnap.compatsnap.com
In vitro studies are crucial for quantifying the inhibitory potency of a compound against its target enzyme. While specific K_i_ (inhibition constant) or IC_50_ (half-maximal inhibitory concentration) values for tritoqualine's inhibition of HDC are not consistently reported across publicly available literature, the mechanism is well-established as direct enzyme inhibition. patsnap.comncats.io For context, kinetic analyses of other HDC inhibitors found in nature have been performed. For example, certain plant-derived phenolic compounds have been shown to be potent inhibitors of recombinant human HDC, with some exhibiting competitive inhibition and K_i_ values in the micromolar range. nih.govesmed.org One study on plant-derived inhibitors reported K_i_ values for ellagitannins between 0.35 and 1 µM against human HDC. esmed.org Such studies provide a framework for how the inhibitory activity of compounds like tritoqualine on HDC is quantified.
Table 1: Representative Inhibitory Data for Various Compounds on Histidine Decarboxylase (HDC) (Note: This table is illustrative of HDC inhibition studies; specific kinetic values for tritoqualine are proprietary or not widely published.)
| Inhibitor | Type of Inhibition | K_i Value (µM) | Source Organism of HDC |
| Epicatechin gallate (ECG) | Competitive | 10 | Human (recombinant) |
| Rugosin D | Not specified | ~0.35-1 | Human (recombinant) |
| α-Fluoromethylhistidine (FMH) | Not specified | Not specified | Murine |
This table is generated based on data from scientific publications. nih.govesmed.orgnih.gov
For the broader field of enzyme inhibitors, these approaches have been pivotal. For instance, modeling studies can elucidate how a ligand's structure complements the enzyme's active site, a concept central to structure-based drug design. mdpi.commdpi.com While specific co-crystallization structures of tritoqualine with HDC are not publicly available, computational simulations would model tritoqualine's interaction with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor-dependent active site of HDC, providing insights into how it prevents the binding or decarboxylation of histidine. wikipedia.orgnih.gov
Investigation of Downstream Signaling Pathways Modulated by Tritoqualine
The reduction in histamine production caused by tritoqualine leads to the modulation of multiple downstream signaling pathways that are typically activated during inflammatory and allergic responses.
Research has indicated that tritoqualine's anti-inflammatory effects may be exerted through its influence on several key immune signaling cascades. patsnap.com
IL-17, Toll-like receptor (TLR), and NF-κB Signaling: Network pharmacology and transcriptomic analyses have suggested that tritoqualine may exert anti-inflammatory effects by modulating the IL-17, Toll-like receptor (TLR), and NF-κB signaling pathways. patsnap.com The IL-17 pathway is a critical driver of inflammatory diseases. nih.govnih.gov TLRs are crucial for recognizing pathogen-associated molecular patterns, and their activation often leads to the activation of NF-κB. nih.gov The NF-κB transcription factor is a central mediator of the immune response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. smpdb.canih.gov Tritoqualine's ability to reduce histamine, a known modulator of these pathways, suggests an indirect mechanism for controlling inflammation.
PI3K-Akt Signaling: Tritoqualine has been found to reduce sebum secretion by inhibiting fatty acid biosynthesis, an effect linked to the suppression of proteins in the PI3K-Akt signaling pathway. patsnap.com The PI3K/Akt pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell survival, proliferation, and metabolism. nih.gov
Gene and protein expression profiling are powerful tools used to create a "fingerprint" of a drug's effect on cells. nih.govnih.gov By analyzing changes in mRNA and protein levels, researchers can identify which biological processes are affected by the compound. nih.gov
In cellular models, tritoqualine has been confirmed to suppress the release of inflammatory factors induced by bacterial components. patsnap.com This suggests that tritoqualine treatment leads to a downregulation in the gene and protein expression of these inflammatory mediators. For example, a study on a C. acnes-induced acne model confirmed the importance of the IL-17, TLR, and NF-κB pathways in the condition, and tritoqualine was shown to modulate these systems. patsnap.com This implies that tritoqualine alters the expression profile of genes and proteins associated with these pathways, such as specific cytokines and enzymes like COX-2. patsnap.comnih.gov
Table 2: Potential Gene/Protein Expression Changes Modulated by Tritoqualine in Inflammatory Models
| Gene/Protein Target | Associated Pathway | Predicted Effect of Tritoqualine |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | NF-κB, IL-17 | Downregulation |
| Chemokines | NF-κB, IL-17 | Downregulation |
| Fatty Acid Synthase (FASN) | PI3K-Akt | Downregulation |
| Histidine Decarboxylase (HDC) | Histamine Synthesis | Direct Inhibition (Activity) |
This table is based on reported pathway modulation and functional outcomes. patsnap.comnih.gov
Target Engagement Studies in Cell-Based Systems
Target engagement assays are designed to confirm that a compound interacts with its intended target within a living cell. discoverx.comnih.gov These assays are critical for validating that a drug can penetrate the cell membrane and bind to its intracellular target, which is a prerequisite for its biological effect. youtube.comnih.govyoutube.com
For tritoqualine, a cell-based target engagement assay would measure its ability to bind to histidine decarboxylase inside a cell. This can be accomplished using methods such as cellular thermal shift assays (CETSA), where binding of a ligand stabilizes the target protein against heat-induced denaturation. youtube.com Successful target engagement of HDC by tritoqualine in a cellular context would be demonstrated by an increased thermal stability of HDC in tritoqualine-treated cells compared to untreated cells. youtube.com Such studies provide definitive evidence of the drug's mechanism of action in a biologically relevant environment and can be used to rank the potency of different inhibitor compounds. discoverx.comyoutube.com While specific target engagement data for tritoqualine is not publicly detailed, its confirmed cellular effects, such as reducing the release of inflammatory mediators, serve as indirect proof of successful target engagement. patsnap.com
Comparative Analysis of Tritoqualine and Other Histamine Pathway Modulators
Modulation of the histamine pathway is a cornerstone of treatment for allergic and certain inflammatory conditions. The strategies to achieve this modulation are diverse, primarily targeting different points in the histamine lifecycle, from its synthesis to its action at cellular receptors. Tritoqualine represents a unique approach within this therapeutic area, distinguished by its fundamental mechanism of action compared to more conventional histamine pathway modulators. patsnap.comwikipedia.org
The majority of commonly used antihistamines function as receptor antagonists, competitively blocking histamine from binding to one of its four receptor subtypes (H1, H2, H3, H4). nih.gov This action does not prevent the production or release of histamine but rather obstructs its ability to elicit a downstream cellular response. In contrast, Tritoqualine, and by extension its deuterated isotopologue Tritoqualine-d15, operates at the very beginning of the pathway. patsnap.comncats.io It functions as an inhibitor of the enzyme L-histidine decarboxylase. patsnap.comncats.io This enzyme is fundamentally responsible for the synthesis of histamine through the decarboxylation of the amino acid L-histidine. patsnap.com
This mechanistic difference has significant pharmacological implications. While H1-receptor antagonists, for example, directly compete with histamine at its target receptor, Tritoqualine's action precedes this step entirely. smpdb.ca First-generation H1-antihistamines are known to cross the blood-brain barrier, leading to effects on the central nervous system. smpdb.ca Second-generation H1-antihistamines were developed to be more selective for peripheral H1-receptors to limit such effects. smpdb.ca Tritoqualine's selectivity is for the histidine decarboxylase enzyme itself, representing a different paradigm of specificity within the histamine pathway. patsnap.com
Other classes of modulators target different receptor subtypes. For instance, H2-receptor antagonists primarily affect gastric acid secretion, while H3 and H4-receptor modulators are investigated for roles in neurotransmission and immunomodulation, respectively. nih.gov Tritoqualine's action is broader in the sense that it reduces the total pool of the agonist—histamine—that would act on all these receptor subtypes. A double-blind study investigating the effects of tritoqualine on whole blood histamine levels showed a decrease in histamine levels in the treatment group compared to a rise in the placebo group, although the results were not statistically significant for the entire group. nih.gov However, in a subset of volunteers with a history of allergy, histamine levels fell significantly after tritoqualine intake. nih.gov
The following table provides a comparative overview of the mechanisms of Tritoqualine and other representative histamine pathway modulators.
| Compound/Class | Primary Mechanism of Action | Target Molecule/Process | Effect on Histamine Pathway |
| Tritoqualine | Enzyme Inhibition patsnap.comncats.io | L-histidine decarboxylase patsnap.com | Prevents histamine synthesis from L-histidine. patsnap.com |
| First-Generation H1 Antagonists (e.g., Mepyramine) | Receptor Antagonism nih.gov | H1-Histamine Receptor smpdb.ca | Blocks histamine from binding to H1 receptors. |
| Second-Generation H1 Antagonists | Receptor Antagonism smpdb.ca | Peripheral H1-Histamine Receptors smpdb.ca | Selectively blocks histamine from binding to peripheral H1 receptors. |
| H4-Receptor Antagonists (e.g., JNJ7777120) | Receptor Antagonism / Inverse Agonism mdpi.com | H4-Histamine Receptor mdpi.com | Blocks or reduces the constitutive activity of the H4 receptor. |
Metabolism and Biotransformation Pathways of Tritoqualine
In Vitro Metabolic Stability and Metabolite Identification Studies using Tritoqualine-d15
The in vitro metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. For this compound, a deuterated analog of Tritoqualine (B1683269), these studies are crucial to understanding how isotope substitution affects its metabolic fate. The primary hypothesis is that the deuterium (B1214612) substitution at specific positions will slow down the rate of metabolism due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen. nih.govjuniperpublishers.com
Hepatic Microsomal and Hepatocyte Incubation Methodologies
To assess the metabolic stability of this compound, in vitro assays utilizing liver microsomes and hepatocytes from various species, including humans, rats, and dogs, would be employed. frontiersin.org
Hepatic Microsomal Incubations: Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly cytochrome P450s. frontiersin.org In a typical assay, this compound would be incubated with liver microsomes in the presence of the cofactor NADPH, which is essential for CYP450 activity. Samples would be taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction quenched with a solvent like acetonitrile (B52724). The disappearance of the parent compound, this compound, over time would be monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Hepatocyte Incubations: Cryopreserved or fresh hepatocytes offer a more complete metabolic picture as they contain both phase I and phase II enzymes, as well as transporters. frontiersin.org The experimental setup is similar to microsomal incubations, where this compound is incubated with a suspension of hepatocytes. This system allows for the investigation of a broader range of metabolic reactions, including conjugation pathways.
A hypothetical comparison of the metabolic stability of Tritoqualine and this compound in human liver microsomes is presented in the interactive table below.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Tritoqualine | 25 | 27.7 |
| This compound | 50 | 13.9 |
This table contains hypothetical data for illustrative purposes.
The expected outcome, as depicted in the hypothetical data, is a longer half-life and lower intrinsic clearance for this compound compared to its non-deuterated counterpart, suggesting that deuteration successfully attenuated its metabolism. nih.gov
Role of Cytochrome P450 Enzymes and Other Biotransformation Systems
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary drivers of phase I metabolism for a vast number of drugs. mdpi.com To identify the specific CYP enzymes responsible for this compound metabolism, reaction phenotyping studies would be conducted. This can be achieved through several methods:
Recombinant Human CYPs: Incubating this compound with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) to see which ones deplete the parent compound.
Chemical Inhibition: Using known selective inhibitors for specific CYP enzymes in human liver microsome incubations. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor would implicate that enzyme in its biotransformation.
Based on the isoquinoline (B145761) structure of Tritoqualine, it is plausible that major CYP enzymes like CYP3A4 and CYP2D6 would be involved in its metabolism. Other biotransformation systems, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases, could also play a role, and their contribution would be assessed using specific inhibitors or recombinant enzymes.
Isotope Tracing in Metabolic Flux Analysis with this compound
In the context of this compound, the deuterium atoms serve as a tracer. When metabolites are formed, the presence or absence of the deuterium label in the metabolite structure, as determined by high-resolution mass spectrometry, provides direct evidence of the metabolic route taken. For instance, if a demethylated metabolite retains the deuterium label, it indicates that the demethylation occurred at a different site from the deuterated positions. Conversely, the loss of the deuterium label would pinpoint the site of metabolic attack. This allows for a detailed mapping of metabolic shunting, where blocking one pathway through deuteration may enhance metabolism through alternative routes. nih.gov
Identification and Characterization of Primary and Secondary Metabolites
A primary goal of in vitro metabolism studies is to identify and characterize the metabolites of a drug candidate. Following incubation of this compound with liver microsomes or hepatocytes, the samples would be analyzed by LC-MS/MS. By comparing the chromatograms of the incubated samples with control samples, new peaks corresponding to potential metabolites can be identified.
High-resolution mass spectrometry would be used to determine the accurate mass of these potential metabolites, allowing for the prediction of their elemental composition. Tandem mass spectrometry (MS/MS) would then be employed to fragment the metabolite ions, providing structural information based on the fragmentation pattern.
For Tritoqualine, a phthalide (B148349) isoquinoline derivative, likely primary metabolic pathways would include:
O-demethylation of the methoxy (B1213986) groups.
Hydroxylation on the aromatic rings or aliphatic portions.
N-dealkylation of the isoquinoline nitrogen.
Lactone hydrolysis of the phthalide ring.
Secondary metabolites would likely involve the conjugation of these phase I metabolites with glucuronic acid or sulfate (B86663) by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), respectively.
A hypothetical list of metabolites for this compound is presented in the table below.
| Metabolite ID | Proposed Biotransformation | Change in Mass (from parent) |
| M1 | O-demethylation | -14.02 Da |
| M2 | Aromatic Hydroxylation | +15.99 Da |
| M3 | Lactone Hydrolysis | +18.01 Da |
| M4 | Glucuronide Conjugation of M2 | +192.02 Da |
This table contains hypothetical data for illustrative purposes.
Preclinical in Vitro Pharmacological Investigations and Cellular Biology
Ex Vivo Model Systems for Tritoqualine (B1683269) Research
Ex vivo model systems serve as a critical bridge between in vitro cell-based assays and in vivo animal studies, offering a more physiologically relevant environment for pharmacological research while maintaining a high degree of experimental control. For a compound like Tritoqualine, these models, which utilize tissues or organs from an organism and maintain them in a viable state outside the body, are invaluable for investigating its mechanisms of action, particularly its effects on mast cell degranulation and histamine (B1213489) release in a complex, multicellular setting. The use of its deuterated analogue, Tritoqualine-d15, is implicitly essential in these systems for the precise quantification of the parent compound in tissue homogenates and perfusates, ensuring the accuracy of pharmacokinetic and pharmacodynamic assessments.
The Role of this compound in Ex Vivo Analysis
In any ex vivo study aiming to quantify the concentration of Tritoqualine within the tissue or the surrounding medium, a robust analytical method is paramount. This is where this compound plays a crucial, albeit often unstated, role. As a deuterated internal standard, this compound is chemically identical to Tritoqualine but has a higher molecular weight due to the replacement of 15 hydrogen atoms with deuterium (B1214612). This property makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
When analyzing ex vivo samples, a known amount of this compound is added at an early stage of sample preparation. Because it behaves almost identically to the non-deuterated Tritoqualine during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the Tritoqualine signal to the this compound signal, researchers can accurately determine the concentration of Tritoqualine in the original sample, correcting for any experimental variability. This ensures that the data on Tritoqualine's efficacy in ex vivo models is both precise and reliable.
Applications in Ex Vivo Models of Allergic and Inflammatory Responses
The primary application of Tritoqualine in ex vivo research is in models that replicate aspects of allergic and inflammatory conditions. These models often involve the use of tissues rich in mast cells, the key players in histamine-mediated allergic reactions.
Isolated Perfused Organs:
Lungs: The isolated perfused lung model is a sophisticated ex vivo system that allows for the study of drug effects on the pulmonary system. nih.govscilit.com In the context of Tritoqualine research, lungs from sensitized animals can be isolated and perfused with a physiological buffer. nih.gov The introduction of an allergen or a mast cell degranulating agent like compound 48/80 into the perfusate can trigger an asthma-like response, including bronchoconstriction and the release of inflammatory mediators. Tritoqualine can then be introduced into the system to assess its ability to inhibit these responses. The effluent perfusate and lung tissue homogenates can be collected to measure levels of histamine, cytokines, and Tritoqualine itself, with this compound being used for accurate quantification. Studies have shown that after administration of tritoqualine, there is a tendency for histamine levels to drop in the lung. nih.gov
Skin: Ex vivo human skin explants are another valuable model, particularly for studying dermal allergic reactions. researchgate.net These models maintain the complex architecture of the skin, including resident mast cells and immune cells. researchgate.net Skin explants can be challenged with allergens or irritants to induce an inflammatory response, characterized by the release of histamine and pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govnih.gov By applying Tritoqualine topically or adding it to the culture medium, researchers can evaluate its potential to mitigate these inflammatory markers.
Isolated Tissues and Cells:
Choroid Explants: Recent research has utilized human choroid explants to study mast cell degranulation in the context of age-related macular degeneration, a condition with an inflammatory component. This model allows for the direct observation and quantification of mast cell degranulation in response to various stimuli.
Peritoneal Mast Cells: A more direct ex vivo approach involves the isolation of peritoneal mast cells from rodents. These cells can be sensitized and then challenged with antigens or other secretagogues in the presence or absence of Tritoqualine. The supernatant is then analyzed for histamine content to determine the inhibitory effect of the compound. Research has demonstrated that Tritoqualine can inhibit histamine release from rat peritoneal mast cells induced by compound 48/80 and ATP.
Detailed Research Findings
While specific data tables for this compound are not publicly available, the findings from ex vivo studies on Tritoqualine highlight its pharmacological activity. The following table is a representative compilation of the type of data generated in such studies, illustrating the inhibitory effect of Tritoqualine on histamine release in various ex vivo models. The accurate measurement of Tritoqualine concentrations in these experiments would necessitate the use of an internal standard like this compound.
Table 1: Representative Data on the Inhibitory Effect of Tritoqualine on Histamine Release in Ex Vivo Models
| Model System | Stimulant | Tritoqualine Concentration | Observed Effect on Histamine Release | Reference |
| Rat Peritoneal Mast Cells | Compound 48/80 | 10 µM | Significant Inhibition | |
| Rat Peritoneal Mast Cells | ATP | 10 µM | Significant Inhibition | |
| Passively Sensitized Rat Mast Cells | Anti-DNP-Ascaris Antibody | 10 µM | Effective Inhibition | |
| Human Whole Blood (Allergic Volunteers) | Endogenous | Not Specified | Reduction in Mean Histamine Levels | nih.gov |
This table synthesizes findings that demonstrate Tritoqualine's ability to stabilize mast cells and reduce histamine release in different ex vivo contexts. For instance, in studies with allergic volunteers, the administration of Tritoqualine led to a statistically significant decrease in whole blood histamine levels. nih.gov Similarly, in animal models, Tritoqualine has been shown to inhibit histamine release from peritoneal mast cells triggered by various stimuli.
Computational and Theoretical Chemistry Approaches in Tritoqualine Research
Molecular Docking and Ligand-Protein Interaction Simulations
No molecular docking or ligand-protein interaction simulation studies have been published for Tritoqualine (B1683269) or its deuterated analogue, Tritoqualine-d15. While molecular docking is a common computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, this methodology has not been applied to Tritoqualine in any publicly accessible research. nih.govnih.gov Tritoqualine is known to be an inhibitor of histidine decarboxylase, but the specific interactions at the molecular level have not been elucidated through computational docking simulations. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Tritoqualine Analogues
There are no published Quantitative Structure-Activity Relationship (QSAR) models for Tritoqualine analogues. QSAR studies involve correlating variations in the chemical structure of a series of compounds with their biological activity to develop predictive models. fiveable.mewikipedia.orgnih.gov This approach has not been utilized to explore the chemical space around Tritoqualine or to guide the design of new analogues with potentially improved activity.
Pharmacophore Modeling and Virtual Screening for Novel Tritoqualine-like Compounds
No pharmacophore models based on Tritoqualine have been developed, and consequently, no virtual screening campaigns to identify novel Tritoqualine-like compounds have been reported. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity and is used to screen large compound libraries for molecules with similar features. nih.govyoutube.comyoutube.com This approach has not been applied to the discovery of new histidine decarboxylase inhibitors based on the Tritoqualine scaffold.
Molecular Dynamics Simulations to Elucidate Tritoqualine's Binding Dynamics
There is no evidence of molecular dynamics (MD) simulations being performed to study the binding dynamics of Tritoqualine with its target protein, histidine decarboxylase. MD simulations provide insights into the movement of atoms and molecules over time and can be used to understand the stability of a ligand-protein complex and the energetic aspects of their interaction. nih.govfrontiersin.org The dynamic behavior of Tritoqualine at its binding site remains uninvestigated by this computational method.
Network Pharmacology and Systems Biology Approaches to Identify Tritoqualine's Broader Biological Context
No network pharmacology or systems biology studies involving Tritoqualine have been conducted. These approaches aim to understand the effects of a drug on a complex network of biological interactions, providing a broader view of its potential targets and pathways. mdpi.comyoutube.comyoutube.com The wider biological context and potential polypharmacology of Tritoqualine have not been explored using these in silico methods.
Development and Research on Tritoqualine Analogues and Derivatives
Design Principles for Tritoqualine-Based Chemical Libraries
The design of chemical libraries based on a lead compound such as Tritoqualine (B1683269) would generally aim to explore the chemical space around the core structure to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. Key principles would include:
Scaffold Hopping and Modification: Systematically altering the core structure of Tritoqualine to discover novel intellectual property and potentially improved biological activity.
Substituent Diversity: Introducing a wide range of chemical groups at various positions on the Tritoqualine scaffold to probe interactions with the target enzyme, histidine decarboxylase.
Computational Modeling: Utilizing in silico methods to predict the binding affinity and mode of interaction of designed analogues with the enzyme's active site.
Without specific research on Tritoqualine-d15, no data tables on designed chemical libraries can be provided.
Synthesis and Preliminary Biological Evaluation of Novel Tritoqualine Analogues
The synthesis of novel Tritoqualine analogues would involve multi-step organic chemistry processes. The preliminary biological evaluation would then assess the ability of these new compounds to inhibit histidine decarboxylase. This is often done using in vitro enzyme assays.
As there is no published research on the synthesis or biological evaluation of this compound analogues, no data tables on their activity can be presented.
Structure-Activity Relationship (SAR) Studies for Histidine Decarboxylase Inhibition
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For Tritoqualine analogues, SAR studies would aim to identify the key structural features necessary for potent inhibition of histidine decarboxylase. This involves comparing the activity of a series of related compounds to deduce which parts of the molecule are essential for binding and inhibition.
Given the lack of data on a series of this compound analogues, no SAR data table can be generated.
Historical and Future Perspectives in Tritoqualine Research
Evolution of Research on Histamine (B1213489) Decarboxylase Inhibitors
The journey to understand and control the effects of histamine has been a central theme in pharmacology for decades. Histamine, a key mediator in allergic reactions, inflammation, gastric acid secretion, and neurotransmission, is synthesized from the amino acid histidine by the enzyme histidine decarboxylase (HDC). patsnap.comnih.govwikipedia.org Early efforts to counteract histamine's effects focused on blocking its receptors, leading to the development of classical antihistamines. lookchem.com
The development of HDC inhibitors has faced challenges, including the instability of the enzyme, which made it a difficult target for drug discovery. nih.gov Early inhibitors were often non-specific, affecting other pyridoxal (B1214274) phosphate-dependent enzymes. lookchem.com The quest for more specific and potent HDC inhibitors continues, with researchers exploring natural sources like spices and medicinal plants for novel inhibitory compounds. esmed.org
Methodological Advancements Driving Tritoqualine (B1683269) Research
Research into Tritoqualine and its metabolic fate has been significantly propelled by advancements in analytical techniques. The use of stable isotope-labeled internal standards, such as Tritoqualine-d15, is a prime example of such progress. In quantitative bioanalysis, particularly using mass spectrometry-based methods, deuterated analogues are invaluable for their ability to mimic the behavior of the parent drug during sample preparation and analysis, thereby ensuring high accuracy and precision.
The chemical properties of this compound are presented in the table below.
| Property | Value |
| Chemical Name | 7-Amino-4,5,6-triethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-7,8-dihydro-5H- ncats.iomedchemexpress.comdioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one-d15 |
| Molecular Formula | C₂₆H₁₇D₁₅N₂O₈ |
| Molecular Weight | 515.63 g/mol |
| Data sourced from Clearsynth clearsynth.com |
The development of sophisticated in vitro models, such as three-dimensional (3D) tumor models, is also enhancing preclinical drug development and providing more physiologically relevant data. mdpi.com Furthermore, techniques like positron emission tomography (PET) have been employed to study the central nervous system effects of antihistamines, offering insights into their pharmacological actions in the brain. nih.gov
Conceptual Frameworks for Investigating Complex Biological Targets
The investigation of complex biological targets like HDC is guided by evolving conceptual frameworks in drug discovery. The traditional "one target, one drug" approach is increasingly being supplemented by systems-level perspectives. nih.govfrontiersin.org The "exposome" concept, which considers the totality of environmental exposures, and "metallomics," the study of the complete set of metal and metalloid species in a biological system, provide frameworks for understanding how external factors can influence disease processes. frontiersin.org
In drug design, the process is viewed as a multi-dimensional optimization task. nih.gov The initial identification of a "hit" compound is followed by a "lead" optimization phase, where properties like absorption, distribution, metabolism, and excretion (ADME) are refined. nih.gov Computational approaches, including machine learning and network-based models, are increasingly used to predict drug-target interactions and identify potential new therapeutic targets. nih.gov These in silico methods, combined with traditional experimental validation, accelerate the drug discovery process. nih.govnih.gov
Emerging Research Avenues for this compound and Related Compounds
Future research on Tritoqualine and its deuterated form is likely to focus on several key areas. The unique mechanism of action of Tritoqualine, inhibiting histamine synthesis, suggests potential applications beyond traditional allergy treatment. patsnap.com Further investigation into its role in various inflammatory conditions is a promising avenue. patsnap.com
Studies on the metabolism of Tritoqualine, facilitated by the use of this compound as an internal standard, will continue to be important for understanding its pharmacokinetic profile. nih.gov Research has already shown that Tritoqualine can influence histamine levels and diamine oxidase activity in different tissues. nih.gov
Moreover, the development of novel drug delivery systems and combination therapies could enhance the therapeutic potential of HDC inhibitors. nih.gov The exploration of natural compounds as sources of new HDC inhibitors also represents an active area of research. esmed.org As our understanding of the complex roles of histamine in the body deepens, so too will the potential applications for compounds that can precisely modulate its synthesis.
Q & A
Q. What are the established methodologies for synthesizing and characterizing Tritoqualine-d15 in isotopic purity?
To ensure reproducibility, synthesis protocols must detail deuterium incorporation efficiency, reaction conditions (e.g., solvent, temperature, catalyst), and purification steps (e.g., chromatography, recrystallization). Characterization should include mass spectrometry (MS) for isotopic distribution, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Novel compounds require full spectral data, while known compounds should reference prior literature for identity verification .
Q. Which analytical techniques are most robust for quantifying this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards is preferred. Method validation must address specificity, sensitivity (limit of detection/quantification), linearity, and matrix effects. Cross-validate results using orthogonal techniques like gas chromatography-MS (GC-MS) or NMR, particularly when detecting low-abundance metabolites or degradation products .
Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?
Design accelerated stability studies under controlled temperature, humidity, and light exposure. Use forced degradation (acid/base hydrolysis, oxidation) to identify degradation pathways. Monitor isotopic integrity via MS and structural changes via infrared (IR) spectroscopy. Report degradation kinetics and storage recommendations in supplementary materials to avoid cluttering the main manuscript .
Advanced Research Questions
Q. What experimental design principles apply to studying isotope effects in this compound pharmacokinetics or metabolic pathways?
Adopt a comparative framework using non-deuterated Tritoqualine as a control. Employ crossover studies in model systems (e.g., hepatic microsomes, in vivo models) to isolate isotope-specific effects. Use kinetic isotope effect (KIE) calculations to quantify metabolic rate differences. Ensure statistical power by predefining sample sizes and using tools like ANOVA with post-hoc tests .
Q. How can researchers resolve contradictions in published data on this compound’s receptor binding affinity?
Conduct a systematic review to identify methodological variability (e.g., assay type, buffer conditions). Replicate conflicting studies with standardized protocols, including controls for pH, ionic strength, and protein concentration. Perform meta-analysis to quantify heterogeneity and identify confounding variables. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements to reduce ambiguity .
Q. What strategies validate the specificity of this compound in competitive inhibition assays with structurally similar compounds?
Implement competitive binding assays with unlabeled competitors and negative controls (e.g., scrambled peptides). Use computational docking studies to predict binding site interactions and validate findings with mutagenesis (e.g., alanine scanning). Triangulate data by combining biochemical assays with cellular functional readouts (e.g., calcium flux, gene expression) .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., instrument calibration, batch-specific reagent details) in supplementary materials .
- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize investigations into discrepancies .
- Literature Synthesis : Use tools like Web of Science and PubMed to track citation networks and identify foundational studies, avoiding unreliable sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
